molecular formula C15H15N3O3S2 B7572283 N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide

N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B7572283
M. Wt: 349.4 g/mol
InChI Key: VKVRSHOJJWXXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide, also known as HPTS, is a fluorescent dye that is commonly used in scientific research. It is a water-soluble compound that has a high quantum yield and is widely used as a pH indicator in biological assays.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is based on its pH-dependent fluorescence emission. At low pH, the fluorescence emission of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is quenched due to protonation of the phenolic group. At high pH, the fluorescence emission is enhanced due to deprotonation of the phenolic group. This property makes N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide an ideal pH indicator for biological systems.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is widely used in biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in lab experiments include its high quantum yield, pH-dependent fluorescence emission, and water solubility. The limitations of using N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide include its sensitivity to temperature, pH, and ionic strength, which can affect its fluorescence emission.

Future Directions

There are several future directions for the use of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One direction is the development of new pH indicators with improved properties, such as increased sensitivity, stability, and selectivity. Another direction is the use of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in combination with other fluorescent dyes to study complex biological systems. Finally, the use of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide in vivo to study pH changes in living organisms is an area of future research.

Synthesis Methods

The synthesis of N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminothiophenol with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and pyridine. The resulting product is then reacted with 2-chloro-1-propanol in the presence of potassium carbonate to yield N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide is widely used in scientific research as a pH indicator. It has a pKa of 7.4 and exhibits a pH-dependent fluorescence emission. This property makes it an ideal tool for measuring pH changes in biological systems. N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide has been used to study the pH changes in mitochondria, lysosomes, and other organelles. It has also been used to study the pH changes in tumors and other pathological conditions.

properties

IUPAC Name

N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-11(19)10-18(12-6-3-2-4-7-12)23(20,21)14-9-5-8-13-15(14)17-22-16-13/h2-9,11,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVRSHOJJWXXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=NSN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide

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